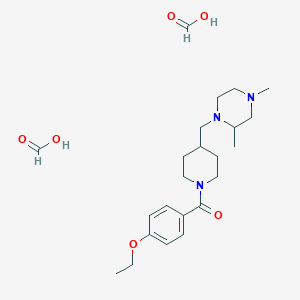

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethoxyphenyl)methanone diformate

Description

Properties

IUPAC Name |

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-ethoxyphenyl)methanone;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2.2CH2O2/c1-4-26-20-7-5-19(6-8-20)21(25)23-11-9-18(10-12-23)16-24-14-13-22(3)15-17(24)2;2*2-1-3/h5-8,17-18H,4,9-16H2,1-3H3;2*1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEPIDBABQXAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethoxyphenyl)methanone diformate is a complex organic molecule belonging to the class of piperazine derivatives. These derivatives are recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H28N3O4 |

| Molecular Weight | 360.44 g/mol |

| CAS Number | 1421450-23-8 |

The primary mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine and piperidine moieties allows for significant interaction with neurotransmitter systems, potentially influencing mood and behavior.

Target Pathways

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to inflammatory responses, which can mitigate conditions like atherosclerosis and restenosis.

- Modulation of Neurotransmitter Systems : By interacting with serotonin and dopamine receptors, it may exhibit antipsychotic or anxiolytic effects.

Biological Activity

Research indicates that this compound displays significant biological activity:

Antimicrobial Activity

Studies have shown that piperazine derivatives possess antimicrobial properties. The compound exhibits growth inhibition against various bacterial strains, indicating potential as an antibiotic agent.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity. It has been observed to inhibit the proliferation of cancer cells in vitro, particularly in breast and prostate cancer models.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. It appears to modulate cytokine production, which is crucial in inflammatory diseases.

Research Findings

Several studies have been conducted to evaluate the biological activity of related piperazine derivatives:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 μg/mL.

Case Study 2: Antitumor Potential

In vitro tests on breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability over 48 hours.

Comparison with Similar Compounds

Research Findings and Implications

- Stability : Diformate salts generally offer improved thermal stability over hydrochlorides, as seen in related compounds .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Reacting piperidine derivatives with 2,4-dimethylpiperazine under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) .

- Coupling reactions : Using catalysts such as palladium on carbon or copper iodide to link aromatic moieties (e.g., 4-ethoxyphenyl groups) to the heterocyclic core .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic methods confirm structural integrity?

A combination of techniques is required:

- 1H/13C NMR : Analyze proton environments (e.g., piperazine methyl groups at δ 1.2–1.5 ppm) and carbon backbone .

- IR spectroscopy : Verify carbonyl stretches (~1650–1700 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺]⁺) with <2 ppm mass error .

Q. What solvent systems are optimal for crystallization?

Ethanol/water (7:3 v/v) or acetonitrile/dichloromethane mixtures are effective for growing single crystals suitable for X-ray diffraction. Slow evaporation at 4°C enhances crystal quality .

Advanced Research Questions

Q. How can conflicting NMR data be resolved?

Contradictions in spectral assignments (e.g., overlapping piperidine/piperazine signals) can be addressed by:

- 2D NMR (COSY, HSQC) : Resolve scalar couplings and assign quaternary carbons .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., fluorophenyl or methoxyphenyl derivatives) from PubChem datasets .

- X-ray crystallography : Resolve ambiguities via crystal structure determination (e.g., bond angles, torsion parameters) .

Q. How can computational chemistry optimize synthesis?

- Artificial Force Induced Reaction (AFIR) : Predict reaction pathways and transition states to identify low-energy routes .

- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., nucleophilic substitution) to optimize temperature and solvent choices .

- Molecular docking : Screen for potential side products by simulating interactions between intermediates and catalysts .

Q. What in vitro assays assess biological activity?

- Binding affinity studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with targets like GPCRs or kinases .

- Cellular viability assays : Treat cell lines (e.g., HEK293, HeLa) with the compound and quantify apoptosis via flow cytometry (Annexin V/PI staining) .

- Thermal shift assays (TSA) : Monitor protein denaturation to identify stabilization effects indicative of target engagement .

Q. How are reaction conditions optimized for scale-up?

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading) and maximize yield .

- HPLC monitoring : Track reaction progress with C18 columns and mobile phases (e.g., methanol:buffer at pH 4.6) to ensure >90% conversion .

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.